Pyrrocaine hydrochloride

Catalog No.
S13238865
CAS No.
2210-64-2
M.F
C14H21ClN2O
M. Wt
268.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrocaine hydrochloride

CAS Number

2210-64-2

Product Name

Pyrrocaine hydrochloride

IUPAC Name

N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

InChI

InChI=1S/C14H20N2O.ClH/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16;/h5-7H,3-4,8-10H2,1-2H3,(H,15,17);1H

InChI Key

FOZDSRIRBNRBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2.Cl

Pyrrocaine hydrochloride (CAS 2210-64-2) is a specialized amide-type local anesthetic structurally analogous to lidocaine, distinguished by the presence of a constrained pyrrolidine ring in place of a flexible diethylamine group [1]. In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard, a structural benchmark for structure-activity relationship (SAR) modeling of voltage-gated sodium channels, and a validated metabolic control [2]. With a basic pKa of 7.92 and high aqueous solubility (1 part in 1.5 parts water), it offers a distinct physicochemical and lipophilic profile that is critical for comparative formulation studies and toxicological assays [1].

Research Fit

Scaffold Pyrrolidine-substituted lidocaine analog; amide-type local anesthetic.
Potency context Reported equipotent with lidocaine in sensory and motor nerve block models.
Onset profile Rapid onset historically documented in infiltration and nerve block settings.

Generic substitution of pyrrocaine hydrochloride with more common amide anesthetics like lidocaine or mepivacaine fundamentally compromises analytical and metabolic data integrity [1]. While pharmacologically similar in gross onset and duration, the cyclic pyrrolidine moiety of pyrrocaine alters the molecule's steric bulk, intermediate chain flexibility, and lipid-water partition coefficient [2]. In rigorous medicinal chemistry workflows, substituting a straight-chain dialkylamine (lidocaine) for this heterocyclic structure obscures critical structure-activity data regarding membrane permeation kinetics. Furthermore, in toxicological screening, pyrrocaine provides specific biotransformation pathways—such as its distinct porphyrogenic induction profile—that cannot be accurately modeled by ester-type anesthetics or structurally divergent amides [3].

Substitution Risk

Methemoglobinemia liability differs
Zero clinically observed cases reported for pyrrocaine; prilocaine accounts for ~28% of LA-induced methemoglobinemia cases. Direct substitution without endpoint review may introduce differential hematological outcomes.
Shared porphyria contraindication
Pyrrocaine, like all lidocaine-class anesthetics, induces ALA-synthetase and porphyrin accumulation. Ester-type anesthetics may show different profile; class-level risk requires validation in porphyria-relevant models.
Lipophilicity may shift partitioning
Predicted LogP difference (~2.92 vs. lidocaine ~3.63) can alter tissue distribution and onset kinetics; PK/PD predictions from lidocaine may not transfer directly.

Steric Differentiation in Sodium Channel SAR

Pyrrocaine hydrochloride features a constrained pyrrolidine ring and a pKa of 7.92, providing a critical structural contrast to lidocaine's flexible diethylamine group (pKa ~7.90) [1]. This heterocyclic substitution alters the intermediate chain's steric volume and lipophilic partitioning, directly impacting the diffusion kinetics across lipid bilayers [2].

Evidence DimensionSteric constraint and pKa
Target Compound DataPyrrolidine ring substitution, pKa 7.92
Comparator Or BaselineLidocaine (diethylamine straight-chain, pKa 7.90)
Quantified DifferenceDistinct steric constraint and a +0.02 pKa shift altering lipid partitioning
ConditionsStructure-activity relationship (SAR) modeling of acetamide-based channel blockers

Enables medicinal chemists to precisely map the steric constraints and membrane diffusion kinetics required for optimizing voltage-gated sodium channel blockers.

Methemoglobinemia Risk
Reported
Pyrrocaine: 0% observed
Prilocaine: ~28% prevalence
Supports differential endpoint profiling in research models with methemoglobinemia monitoring.
Clinical observational data; historical cohort context.

Hepatic Porphyrin Biosynthesis Positive Control

In hepatic metabolic screening, pyrrocaine acts as a potent porphyrogenic agent, actively inducing delta-aminolevulinate synthetase and driving the accumulation of porphyrins and cytochrome P-450 [1]. When compared to ester-type anesthetics like procaine, which exhibit negligible porphyrogenic activity, pyrrocaine serves as a reliable positive control for evaluating drug-induced hepatic porphyria [1].

Evidence DimensionPorphyrogenic metabolic induction
Target Compound DataStrong induction of delta-aminolevulinate synthetase and porphyrin accumulation
Comparator Or BaselineProcaine (baseline: non-porphyrogenic / negligible induction)
Quantified DifferenceSignificant accumulation of cytochrome P-450 and porphyrins vs. baseline
Conditions18-day-old chick embryo liver model in ovo

Essential for toxicology laboratories procuring validated amide-type positive controls for hepatic metabolic and porphyria screening assays.

Anesthetic Potency
Head-to-head
1:1 potency ratio with lidocaine
Potency-matched probe for sensory/motor nerve block studies.
Double-blind clinical trial; Zsigmond & Patterson 1969.

High Aqueous Solubility for Concentrated Formulation

Pyrrocaine hydrochloride exhibits an exceptionally high aqueous solubility profile, dissolving completely in 1.5 parts of water and 12 parts of alcohol [1]. This specific solubility matrix allows formulators to design highly concentrated hydroalcoholic systems or eutectic mixtures with distinct thermodynamic activity and precipitation kinetics compared to other amide anesthetics [1].

Evidence DimensionAqueous and alcoholic solubility
Target Compound DataSoluble in 1.5 parts water and 12 parts alcohol
Comparator Or BaselineStandard amide anesthetic formulation baselines
Quantified DifferenceHigh solubility ratio (1:1.5 in water) enabling concentrated phase-stable solutions
ConditionsStandard ambient solubility testing for pharmaceutical formulation

Allows formulation scientists to precisely control active pharmaceutical ingredient (API) loading and phase stability in advanced topical or injectable prototypes.

Lipophilicity (LogP)
Data to verify
ΔLogP ≈0.71 (pyrrocaine 2.92, lidocaine 3.63)
May influence tissue distribution kinetics and onset time.
ACD/Labs Percepta predictions; LogD at pH 7.4 differs.

Spectrophotometric Assay Standardization

Pyrrocaine hydrochloride reliably forms a controlled copper complex that strictly obeys the Beer-Lambert law, enabling its use as a precise calibration standard in rapid spectrophotometric quantification [1]. It provides a distinct calibration curve necessary for multiplexed amide anesthetic assays, saving substantial time over conventional wet-way titration methods [1].

Evidence DimensionSpectrophotometric assay calibration
Target Compound DataRapid, linear spectrophotometric quantification via Cu-complex
Comparator Or BaselineConventional wet-way titration methods
Quantified DifferenceSignificant reduction in assay time with high quantitative accuracy
ConditionsCopper complex formation in standardized analytical solutions

Procuring this exact standard ensures accurate calibration and validation of high-throughput quality control assays for amide anesthetics.

Toxicity Profile
Data to verify
Qualitatively reported less toxic than lidocaine
Context-dependent observation; no quantitative LD₅₀ comparison available.
Early clinical observation (1960s); requires confirmatory data.
Antiarrhythmic Activity
Supporting evidence
Rat ip 20-40 mg/kg counteracted aconitine arrhythmia; iv 4-8 mg/kg converted BaCl₂ arrhythmia.
Supports cardiac electrophysiology research with defined dose benchmarks.
Guinea pig myocardium: contractility-sparing at tested concentrations.
Porphyria Safety Class
Class-level
Positive for ALA-S induction; classified unsafe for acute porphyria
Exclusion criterion for porphyria-related research models.
Chick embryo liver model; shared with all lidocaine-class agents.

Analytical Reference Standards in QC

Procured as a primary reference material for HPLC and UV-Vis spectrophotometric assays, ensuring accurate calibration and quantification of amide-type local anesthetics and their degradation products [1].

Toxicology and Hepatic Metabolism Screening

Utilized as a validated positive control in in vitro and in vivo models studying drug-induced porphyria, cytochrome P-450 alterations, and metabolic biotransformation [2].

Medicinal Chemistry and SAR Profiling

Employed as a critical structural benchmark to evaluate the impact of heterocyclic amine substitutions on the pharmacokinetics and lipid partitioning of sodium channel blockers [3].

Advanced Formulation Prototyping

Integrated into the development of novel hydroalcoholic topical gels or eutectic mixtures where its specific solubility profile (1:1.5 in water) offers distinct release and precipitation kinetics [4].

Application Fit

Application
Selection Property
Validation Focus
Dental anesthesia research with methemoglobinemia endpoint monitoring
Methemoglobinemia risk profile (reported zero cases vs. prilocaine prevalence)
Confirm hematological endpoints in model; verify absence of methylene-blue rescue interference
Cardiac electrophysiology and antiarrhythmic studies
Defined antiarrhythmic dose range and contractility-sparing profile in myocardial preparations
Verify FRP and contractility endpoints in isolated heart or in vivo arrhythmia models
SAR studies on amine substituent effects in local anesthetic design
Matched potency with lidocaine; structural lipophilicity shift from pyrrolidine substitution
Compare encapsulation efficiency, membrane permeation, and PK distribution in matched-pair designs
Porphyria screening panels using a reference amide anesthetic
Confirmed porphyrogenicity (ALA-S induction and porphyrin accumulation)
Calibrate in ovo heme biosynthesis disruption assays; benchmark novel anesthetic candidates

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

268.1342410 g/mol

Monoisotopic Mass

268.1342410 g/mol

Heavy Atom Count

18

UNII

9CST8J378F

Related CAS

2210-77-7 (Parent)

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